molecular formula C20H18O6 B1670299 8-Prenylkaempferol CAS No. 28610-31-3

8-Prenylkaempferol

Cat. No. B1670299
CAS RN: 28610-31-3
M. Wt: 354.4 g/mol
InChI Key: NADCVNHITZNGJU-UHFFFAOYSA-N
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Description

8-Prenylkaempferol (8-PK) is a prenylflavonoid isolated from Sophora flavescens, a Chinese herb with antiviral and anti-inflammatory properties . It is an effective agent for attenuating pro-inflammatory NO induction .


Molecular Structure Analysis

8-Prenylkaempferol has the molecular formula C20H18O6 and a molecular weight of 354.4 . Its chemical name is 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one .


Chemical Reactions Analysis

8-Prenylkaempferol has been found to inhibit LPS-induced c-Jun phosphorylation, a major component of activator protein-1 (AP-1), but it does not attenuate IkB-α degradation nor NF-κB nuclear translocation .


Physical And Chemical Properties Analysis

8-Prenylkaempferol is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a sealed, cool, and dry condition .

Scientific Research Applications

Anti-Inflammatory Properties

8-Prenylkaempferol, a prenylflavonoid isolated from Sophora flavescens, displays significant anti-inflammatory activity. A study by Chen et al. (2008) showed that it suppresses nitric oxide production in macrophages, targeting the JNK-mediated AP-1 pathway. This interference with the JNK pathway contributes to its effectiveness in attenuating pro-inflammatory responses (Chen et al., 2008).

Antiviral and Additional Anti-Inflammatory Effects

In addition to its anti-inflammatory properties, 8-Prenylkaempferol has shown potential in combating viral infections. Chiou et al. (2011) discovered its ability to suppress influenza A virus-induced RANTES production in epithelial cells. It achieves this by blocking the PI3K-mediated transcriptional activation of NF-κB and IRF3 and interfering with IκB degradation, which subsequently decreases NF-κB translocation (Chiou et al., 2011).

Promotion of Osteoblast Maturation

8-Prenylkaempferol also plays a role in bone health, specifically in osteoblast differentiation and maturation. A study by Chiou et al. (2011) found that it promotes alkaline phosphatase activity and up-regulates mRNA expressions of osteocalcin, osteopontin, and type I collagen, contributing to bone nodule formation. This effect is mediated through the BMP-2/p38 pathway, activating Runx2 transcription (Chiou et al., 2011).

Metabolism and Distribution in the Body

A comprehensive study on the metabolism and distribution of 8-Prenylkaempferol in rats was conducted by Ma et al. (2016). They used advanced techniques to identify numerous metabolites of 8-Prenylkaempferol, providing insights into its effective forms, target organs, and pharmacological actions. Their findings are critical for understanding the metabolism and distribution of prenylflavonoid aglycone compounds (Ma et al., 2016).

Potential in Estrogen Receptor Binding

Research has shown that 8-Prenylkaempferol can bind to the estrogen receptor, albeit with weak relative binding affinities. Hillerns and Wink (2005) found that the presence of a prenyl group at the position 8 of the flavonoid structure enhances its binding to rat uterine estrogen receptor (Hillerns & Wink, 2005).

Safety And Hazards

The Material Safety Data Sheet of 8-Prenylkaempferol suggests that it should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water .

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADCVNHITZNGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415743
Record name 8-Prenylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Prenylkaempferol

CAS RN

28610-31-3
Record name Desmethylicaritin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28610-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethyl icaritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Prenylkaempferol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYL ICARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5XK67Y0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
234
Citations
JH Kim, IS Cho, YK So, HH Kim… - Journal of Enzyme …, 2018 - Taylor & Francis
Tyrosinase is known for an enzyme that plays a key role in producing the initial precursor of melanin biosynthesis. Inhibition of the catalytic reaction of this enzyme led to some …
Number of citations: 36 www.tandfonline.com
LM Ma, F Xu, FC Li, JZ Wang, MY Shang… - Biomedical …, 2016 - Wiley Online Library
… 8-prenylkaempferol, after oral administration. Until now, the profile of the metabolism of 8-prenylkaempferol … 8-prenylkaempferol, a systematic study on the metabolism and distribution of …
CC Chen, PC Tsai, BL Wei, WF Chiou - European journal of pharmacology, 2008 - Elsevier
… However whether 8-prenylkaempferol itself … of 8-prenylkaempferol on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. 8-Prenylkaempferol …
Number of citations: 41 www.sciencedirect.com
WF Chiou, CH Lee, JF Liao, CC Chen - Life sciences, 2011 - Elsevier
AIMS: In this study, we investigated the effect of 8-prenylkaempferol (8-PK), a prenyl-flavonoid isolated from Sophora flavescens, on osteoblast differentiation and maturation. MAIN …
Number of citations: 30 www.sciencedirect.com
WF Chiou, CC Chen, BL Wei - Evidence-Based Complementary and …, 2011 - hindawi.com
8-Prenylkaempferol (8-PK) is a prenylflavonoid isolated from Sophora flavescens, a Chinese herb with antiviral and anti-inflammatory properties. In this study, we investigated its effect …
Number of citations: 17 www.hindawi.com
T Fukai, T Nomura - Phytochemistry, 1988 - Elsevier
… structures elucidated as 8-prenylkaempferol-3-… 8-prenylkaempferol 3-0-tx-(4" acetyl) rhamnoside, 6",6" -dimethylpyrano(2",3"; 7,8) kaempferol 3-0-tx-rhamnoside and 8-prenylkaempferol …
Number of citations: 81 www.sciencedirect.com
J Ke, J Cheng, Q Luo, H Wu, G Shen, Z Zhang - Food Chemistry, 2021 - Elsevier
… and 8-prenylkaempferol were 0.062 mmol/L … 8-prenylkaempferol could activate the bitter receptor hTAS2R14. The results concluded that 7-methoxycoumarin and 8-prenylkaempferol …
Number of citations: 20 www.sciencedirect.com
P Wang, C Li, X Li, W Huang, Y Wang, J Wang… - Science Bulletin, 2021 - Elsevier
… a yeast strain capable of producing 8-prenylkaempferol with high efficiency. GmOMT2 was … ) of the 8-prenylkaempferol–producing yeast strain or co-culturing the 8-prenylkaempferol–…
Number of citations: 37 www.sciencedirect.com
Y Yao, J Gu, Y Luo, Y Wang, Y Pang, G Shen… - Synthetic and Systems …, 2022 - Elsevier
… protein was found to be active toward 8-prenylkaempferol and icaritin to produce the key … coli cell culture led to successful production of baohuoside II when fed 8-prenylkaempferol. …
Number of citations: 9 www.sciencedirect.com
G Shen, Y Luo, Y Yao, G Meng, Y Zhang… - Frontiers in Plant …, 2022 - frontiersin.org
… , 8-prenylkaempferol standard, the reaction mix of Kaempferol+vector and the reaction mix of Kaempferol+EpPT8 respectively; the peaks of Kaempferol and 8-prenylkaempferol were …
Number of citations: 4 www.frontiersin.org

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